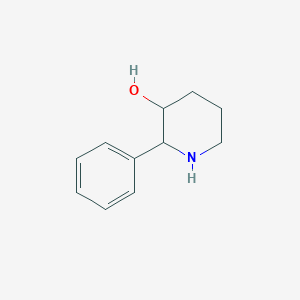

3-Hydroxy-2-phenylpiperidine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC 名称 |

2-phenylpiperidin-3-ol |

InChI |

InChI=1S/C11H15NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2 |

InChI 键 |

HWEXUBUZTNSMDE-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C(NC1)C2=CC=CC=C2)O |

产品来源 |

United States |

Synthetic Methodologies for 3 Hydroxy 2 Phenylpiperidine and Its Stereoisomers

General Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine skeleton, a common motif in pharmaceuticals and natural products, is achieved through several reliable synthetic routes. mdpi.com

Nucleophilic Substitution Reactions in Piperidine Formation

Nucleophilic substitution is a fundamental strategy for constructing the piperidine ring. This typically involves an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon, leading to cyclization. beilstein-journals.org For instance, N-benzyloxycarbonyl-2-methoxypiperidine and 3-substituted-2-acyloxy-N-benzyloxycarbonylpiperidines can react with silyl (B83357) enolates in the presence of metal triflate catalysts to yield 2-alkylated piperidine adducts. acs.org Specifically, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl enolates results in high cis-selectivity, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines exhibit trans-selectivity. acs.org

Another approach involves the double nucleophilic substitution of tosylated diols with benzylamine (B48309) to produce enantiomerically enriched cis-piperidines. whiterose.ac.uk Additionally, the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine in methanol (B129727) offer another route, proceeding through a rate-determining deprotonation of the addition intermediate. nih.gov

Reductive Amination Approaches

Reductive amination is a widely utilized and efficient method for piperidine synthesis. researchgate.net This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net The double reductive amination of dicarbonyl compounds, often derived from sugars, provides a direct route to the piperidine skeleton. chim.it This method is versatile due to the wide availability of various amines that can serve as the nitrogen source. chim.it

A one-pot reductive amination of piperidines with aldehydes can be achieved using a borane-pyridine complex, which serves as a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method is compatible with a range of aromatic, heteroaromatic, and aliphatic aldehydes and can be performed in both protic and aprotic solvents. tandfonline.com Furthermore, a diastereoselective reductive amination/aza-Michael reaction sequence allows for the rapid construction of complex polysubstituted piperidine ring systems from heterocyclic amine nucleophiles and carbonyl electrophiles. acs.org

Cycloaddition Reactions (e.g., [5+1] cycloaddition)

Cycloaddition reactions provide a powerful tool for the convergent synthesis of piperidine rings. The intramolecular nitrone dipolar cycloaddition is a notable example used in the synthesis of various piperidine and indolizidine alkaloids. iupac.org Another significant method is the [5+1] cycloaddition. For instance, a catalytic [5+1] cycloaddition of diazooxindoles with imidazolidines, catalyzed by rhodium or copper, offers an efficient route to piperazine-spirooxindole frameworks. rsc.org This approach highlights the utility of cycloaddition reactions in constructing complex heterocyclic systems containing the piperidine motif.

Stereoselective Synthesis of 3-Hydroxy-2-phenylpiperidine

Achieving stereocontrol in the synthesis of this compound is crucial, and several methods have been developed to produce specific stereoisomers.

Chiral Pool-Derived Routes

The chiral pool, comprising readily available, enantiopure natural products, serves as an excellent starting point for asymmetric synthesis. nih.gov

From D-mannitol : A stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been accomplished starting from D-mannitol. researchgate.net The key steps in this synthesis involve the highly stereoselective addition of a phenyl Grignard reagent to an allyl imine and a subsequent ring-closing metathesis reaction. researchgate.net

From L-phenylglycine : L-phenylglycine is another valuable chiral starting material. An enantioselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been described, which utilizes a Grignard reaction as a key step. researchgate.net Additionally, a Lewis acid-catalyzed hetero-ene reaction of an aldehyde derived from phenylglycine methyl ester yields a mixture of 3-hydroxy-2-phenylpiperidines with high diastereoselectivity. thieme-connect.com

From D-ribose : D-ribose can be transformed into an aldehyde derivative, which then serves as a precursor for the diastereoselective synthesis of polyhydroxylated piperidines. rsc.org The synthesis incorporates additional carbon atoms via Wittig reactions and asymmetrically introduces the amino group to create new stereocenters. rsc.org

From S-serine : (S)-serine has been utilized in a highly stereoflexible total synthesis of (+)-CP-99,994, a related this compound derivative. researchgate.net This route involves a diastereoselective Grignard addition, a one-pot reductive protection of an azide (B81097), and a one-pot oxidative Wittig olefination as key transformations. researchgate.net

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers a powerful and efficient approach to enantiomerically enriched piperidine derivatives. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction affords a variety of enantioenriched 3-substituted piperidines. nih.govacs.org This method has been applied to the synthesis of clinically relevant molecules. nih.gov

The kinetic resolution of N-Boc-2-arylpiperidines can be achieved through asymmetric deprotonation using a chiral base, such as n-BuLi/(-)-sparteine. rsc.org This allows for the recovery of enantioenriched starting material and the synthesis of 2,2-disubstituted piperidines with high enantioselectivity after quenching with an electrophile. rsc.org Furthermore, asymmetric binary catalysis, combining a chiral Brønsted acid with a Lewis acid, has emerged as a promising strategy for stereoselective transformations in piperidine synthesis. researchgate.net

Diastereoselective Synthesis Techniques

Diastereoselective methods are employed when one or more stereocenters are already present in the starting material, and the reaction conditions are chosen to favor the formation of one diastereomer over others.

The addition of Grignard reagents to chiral imines or their derivatives is a classic and effective method for the diastereoselective formation of carbon-carbon bonds. This strategy has been successfully utilized in the synthesis of this compound. The stereochemical outcome is typically directed by the existing stereocenter in the substrate, often a chiral auxiliary attached to the nitrogen or a stereocenter within the ring precursor. The facial selectivity of the nucleophilic attack by the Grignard reagent on the imine carbon determines the configuration of the newly formed stereocenter. Computational studies have been employed to understand the mechanism and the origins of diastereoselectivity in these reactions. nih.govresearchgate.net

The diastereoselective reduction of cyclic imines or oxime ethers is another powerful strategy for establishing the desired stereochemistry in the piperidine ring. The choice of reducing agent and the steric environment of the substrate play crucial roles in determining the direction of hydride delivery. For instance, the reduction of a cyclic oxime ether has been a key step in the enantioselective total synthesis of neurokinin NK-1 receptor antagonists, which feature a 2-phenyl-3-aminopiperidine core, a close analogue of the target compound. researchgate.net Various imine reduction methods can be employed to control the stereochemistry at the C-6 position relative to the C-2 and C-3 positions in 2,3,6-trisubstituted piperidines. nih.gov

Table 2: Diastereoselective Imine Reduction Methods for Piperidine Synthesis

| Method | Reducing Agent | Stereochemical Outcome |

|---|---|---|

| Iminium ion reduction | Sodium triacetoxyborohydride | C-2/C-6-cis |

| Acyliminium ion reduction | Triethylsilane/TFA | C-2/C-6-trans |

These methods provide reliable control over the relative stereochemistry of the substituents on the piperidine ring.

N-acyliminium ions are highly reactive electrophilic intermediates that readily undergo nucleophilic attack. When these ions are generated from chiral precursors, the subsequent nucleophilic addition can proceed with high diastereoselectivity. nih.govnih.govresearchgate.netelsevierpure.com This approach has been used for the synthesis of a variety of disubstituted piperidine derivatives. nih.govnih.gov The conformation of the cyclic N-acyliminium ion, which can be studied by low-temperature NMR analysis and DFT calculations, plays a key role in dictating the facial selectivity of the nucleophilic attack. nih.govnih.gov

This methodology allows for the introduction of a wide range of nucleophiles, leading to diverse 2,3-disubstituted piperidines with well-defined stereochemistry.

Biocatalytic Approaches (e.g., Enzymatic C-H Oxidation)

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can perform reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling for the modular and enantioselective construction of complex piperidine frameworks. chemrxiv.orgnih.govchemistryviews.orgsciencedaily.com In this strategy, enzymes are used to introduce hydroxyl groups into readily available piperidine precursors with high precision. chemistryviews.org For instance, specific hydroxylases can be employed for the targeted oxidation of C-H bonds. chemistryviews.org The resulting hydroxylated intermediates can then be further functionalized. This chemoenzymatic strategy has been successfully applied to the synthesis of N-Boc-3-hydroxy-2-phenylpiperidine in a straightforward and diastereoselective manner. chemistryviews.org

This innovative approach streamlines the synthesis of complex, three-dimensional molecules and holds significant promise for the efficient production of enantiopure piperidine derivatives. chemrxiv.orgnih.govchemistryviews.orgsciencedaily.com

Key Reactions and Transformations

The construction of the this compound core relies on a series of key chemical reactions and transformations that enable the formation of the piperidine ring and the introduction of the desired stereocenters.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including the piperidine ring of this compound. researchmap.jpdrughunter.comnih.gov This reaction typically involves the use of a ruthenium or molybdenum catalyst to form a carbon-carbon double bond within a diene precursor, leading to the formation of a cyclic alkene that can be further functionalized.

One notable application of RCM is in the stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine starting from D-mannitol. researchgate.net In this multi-step synthesis, a key step involves the RCM of a doubly unsaturated amino carbamate (B1207046) intermediate. This reaction effectively constructs the piperidine ring, which is then further elaborated to yield the target molecule. researchgate.net The success of RCM in this context highlights its utility in forming six-membered heterocyclic rings from acyclic precursors with defined stereochemistry.

| Starting Material | Key Intermediate | Catalyst Type | Product | Reference |

|---|---|---|---|---|

| D-mannitol | Doubly unsaturated amino carbamate | Ruthenium-based | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | researchgate.net |

Intramolecular epoxide opening and subsequent ring expansion provide another elegant strategy for the asymmetric synthesis of this compound. This approach allows for the highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.netresearchgate.net The synthesis commences with a cis-epoxide, which is available in high enantiomeric excess through Jacobsen epoxidation. researchgate.net

The core of this methodology lies in the intramolecular aminolysis of the epoxide, which leads to the formation of a pyrrolidine (B122466) intermediate. This intermediate then undergoes a ring expansion to form the desired piperidine ring structure. researchgate.net This strategy is particularly advantageous as it allows for the transfer of stereochemical information from the starting epoxide to the final product, resulting in high enantiomeric purity (99% ee). researchgate.net The use of epoxides as key intermediates is a common theme in the synthesis of various natural products. nih.govmdpi.com The regioselectivity of the epoxide ring opening is a critical factor in determining the final product's structure. youtube.comyoutube.com

The stereoselective addition of organometallic reagents to chiral sulfinylimines is a well-established method for the synthesis of chiral amines. This strategy has been successfully applied to the synthesis of (2S,3R)-3-hydroxy-2-phenylpiperidine. researchgate.net The key step in this synthesis involves the addition of racemic 3-(methoxymethoxy)allenylzinc bromide to an enantiopure (R(S),E)-N-2-benzylidene-2-methylpropane-2-sulfinamide. researchgate.net

This reaction proceeds with high diastereoselectivity, setting the two adjacent stereocenters of the piperidine ring. The resulting intermediate is then subjected to a ring-closing metathesis reaction to form the piperidine ring. researchgate.net This approach demonstrates the power of combining stereoselective additions to sulfinylimines with RCM to construct complex heterocyclic systems. researchgate.netscispace.com Sulfinimines are versatile intermediates in organic synthesis, particularly for the preparation of amines and their derivatives. uea.ac.ukusm.eduacs.org

| Allenylzinc Reagent | Chiral Sulfinylimine | Key Transformation | Product Stereoisomer | Overall Yield | Reference |

|---|---|---|---|---|---|

| 3-(methoxymethoxy)allenylzinc bromide | (R(S),E)-N-2-benzylidene-2-methylpropane-2-sulfinamide | Stereoselective addition followed by RCM | (2S,3R)-3-hydroxy-2-phenylpiperidine | 56.2% over seven steps | researchgate.net |

Direct α-hydroxylation of the piperidine ring presents a more direct route to this compound. Photocatalytic oxidation has been explored for the α-functionalization of saturated N-heterocycles. chemrxiv.org In the case of N-Boc-2-phenylpiperidine, photocatalytic oxidation can lead to the formation of the corresponding hemiaminal at the unsubstituted α-carbon. However, this reaction can be complicated by an unexpected ring-opening of the piperidine ring through C-N bond cleavage, followed by benzylic oxidation. chemrxiv.org This side reaction occurs at the carbon atom bearing the phenyl substituent. Despite this challenge, the exploration of α-hydroxylation strategies remains an active area of research for the direct synthesis of such compounds.

Hydrogenation and reduction of pyridine (B92270) derivatives offer a classical yet effective approach to the synthesis of piperidines. For instance, 3-hydroxypiperidine (B146073) can be prepared by the reduction of 3-hydroxypyridine (B118123) using a rhodium-nickel/carbon bimetal hydrogenation catalyst. google.com This reaction proceeds under a hydrogen atmosphere and provides the product in high yield. google.com

In a related strategy, N-protected 3-piperidone can be converted to N-protected 3-phenylpiperidine (B1330008) through a sequence of Grignard reaction, elimination, and hydrogenation reduction. google.com Furthermore, Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed to produce enantioenriched piperidines. nih.gov These reduction strategies provide a valuable alternative for the synthesis of the piperidine core structure.

Protecting Group Strategies and Deprotection

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.comnih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. jocpr.com

A common protecting group for the nitrogen atom of the piperidine ring is the tert-butoxycarbonyl (Boc) group. researchgate.netresearchgate.net The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com In the synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, the Boc group is introduced early in the synthetic sequence and is removed in the final step to yield the free amine. researchgate.net

Application of Boc-Protecting Groups

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in the synthesis of this compound and its various stereoisomers. Its widespread application stems from its ability to modulate the reactivity of the piperidine nitrogen, facilitate stereocontrol in key transformations, and its compatibility with a diverse range of reaction conditions before its straightforward removal under mild acidic conditions. researchgate.nettotal-synthesis.com The Boc group's steric bulk and electronic properties are instrumental in directing the outcomes of complex synthetic sequences, enabling the construction of specific diastereomers.

Detailed research has demonstrated the versatility of the Boc group in several distinct synthetic strategies. One of its critical roles is preventing undesired side reactions. For instance, in synthetic routes that could potentially proceed through aziridinium (B1262131) intermediates, the replacement of a benzyl (B1604629) protecting group with a Boc group effectively suppresses the nucleophilicity of the ring nitrogen. This prevents unwanted ring expansion or rearrangement reactions, thereby allowing for the stable formation of other reactive intermediates.

Furthermore, the Boc group is integral to methodologies that build the piperidine ring and install the required stereocenters with high fidelity. A notable strategy for synthesizing N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine begins with D-mannitol and involves two key steps: a highly stereoselective addition of a phenyl Grignard reagent to an allyl imine, which proceeds with a diastereomeric excess (de) of over 98%, followed by a ring-closing metathesis (RCM) to form the piperidine core. researchgate.net Another successful enantioselective synthesis of the same stereoisomer starts from L-phenyl-glycine, also utilizing a Grignard reaction as a pivotal step. researchgate.netresearchgate.net

A different approach, known as stereoconvergent synthesis, has been effectively used to prepare the N-Boc-(2R,3S) stereoisomer. google.luresearchgate.net This method involves a stereoconvergent reduction of a chiral lactam with Red-Al®, which produces a key trans-bicyclic oxazolidine (B1195125) intermediate with high stereoselectivity. This is followed by a stereospecific Grignard addition to this chiral bicyclic oxazolidine to yield the final product. researchgate.net These examples underscore the Boc group's essential role in stabilizing intermediates and directing the stereochemical course of reactions to afford specific, enantiomerically pure isomers of this compound.

Table 1: Key Methodologies for N-Boc-3-hydroxy-2-phenylpiperidine Synthesis This table summarizes distinct, stereoselective synthetic routes where the Boc protecting group is crucial for achieving the desired product.

| Target Stereoisomer | Starting Material | Key Steps | Reagents/Conditions | Stereochemical Outcome |

|---|

Table 2: Research Findings on Boc-Protected Syntheses This table details specific findings from research literature, highlighting the direct impact of the Boc group on reaction outcomes.

| Research Focus | Experimental Detail | Finding/Conclusion |

|---|---|---|

| Control of Reactivity | Comparison of N-Boc vs. N-Benzyl protecting groups in pyrrolidine rearrangement studies. | The Boc group suppresses the nucleophilicity of the nitrogen atom, preventing undesired ring expansion through an aziridine (B145994) intermediate. |

| Stereoselective Synthesis of (2S,3S)-isomer | Synthesis from D-mannitol involving the addition of phenyl Grignard to a Boc-protected allyl imine. | The reaction proceeded with a diastereomeric excess (de) of greater than 98%, demonstrating excellent stereocontrol. researchgate.net |

| Stereoconvergent Synthesis of (2R,3S)-isomer | Reduction of (R)- or (S)-3-(benzyloxy)-piperidin-2-one with Red-Al®. | The reduction was stereoconvergent, affording the same trans-bicyclic oxazolidine intermediate in high stereoselectivity regardless of the starting material's stereochemistry. researchgate.net |

| Ring Formation Strategy | Ring-closing metathesis (RCM) of a diene precursor. | The N-Boc group is compatible with and facilitates the RCM reaction, leading to the efficient formation of the piperidine ring. researchgate.net |

Stereochemical and Conformational Analysis of 3 Hydroxy 2 Phenylpiperidine

Absolute and Relative Stereochemistry of Piperidine (B6355638) Derivatives

3-Hydroxy-2-phenylpiperidine possesses two stereogenic centers, or chiral carbons, at the C-2 and C-3 positions of the piperidine ring. The C-2 atom is bonded to a phenyl group, a hydrogen atom, the nitrogen atom (C-6), and the C-3 carbon. The C-3 atom is bonded to a hydroxyl group, a hydrogen atom, the C-2 carbon, and the C-4 carbon.

The presence of two distinct chiral centers means that a total of four stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers:

(2R,3R) and (2S,3S)

(2R,3S) and (2S,3R)

The relationship between these pairs is diastereomeric. The relative stereochemistry of the substituents is described using the cis and trans nomenclature.

Cis isomers : The phenyl and hydroxyl groups are on the same side of the piperidine ring plane. This corresponds to the (2R,3S) and (2S,3R) configurations.

Trans isomers : The phenyl and hydroxyl groups are on opposite sides of the ring plane. This corresponds to the (2R,3R) and (2S,3S) configurations.

The synthesis of specific stereoisomers, such as N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, has been achieved through stereoselective methods, highlighting the ability to isolate and study individual isomers.

In asymmetric synthesis, where the goal is to produce a single stereoisomer, the success of the reaction is quantified by two key metrics: enantiomeric excess (ee) and diastereomeric excess (de).

Enantiomeric Excess (ee) : This measures the purity of a sample with respect to its enantiomers. It is defined as the absolute difference between the mole fractions of the two enantiomers. An ee of 100% indicates an enantiopure sample.

Diastereomeric Excess (de) : This measures the purity of a sample with respect to its diastereomers. It is calculated similarly to ee, representing the excess of one diastereomer over the other.

The determination of ee and de is critical for characterizing the products of stereoselective syntheses. Several analytical techniques are employed for this purpose, with chiral chromatography (e.g., HPLC or GC) being the most common. Optical methods, such as circular dichroism spectroscopy, can also be used to determine the stereochemical composition of a sample containing multiple stereocenters.

Conformational Preferences and Dynamics

The piperidine ring is not planar; it adopts non-planar conformations to relieve ring strain. The specific conformation adopted by this compound is influenced by the nature and orientation of its substituents.

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. The chair conformation can undergo a "ring flip" or "ring inversion," where one chair form converts to an alternative chair form. During this process, axial substituents become equatorial, and equatorial substituents become axial.

These two chair conformers are in a dynamic equilibrium. The energy barrier for this inversion is typically in the range of 10-11 kcal/mol for simple piperidines. The relative stability of the two chair conformers determines the conformational equilibrium of the molecule; the lower-energy conformation will be more populated.

The energetic preference for substituents to occupy the more spacious equatorial position over the more sterically hindered axial position is the primary factor governing the conformational equilibrium. For monosubstituted cyclohexanes, the chair conformation that places the substituent in the equatorial position is the most stable. In 1,2- and 1,3-disubstituted systems, the most stable conformer is typically the one that places the largest substituent group in an equatorial position.

In this compound, the conformational balance is determined by the interplay of several factors:

Steric Hindrance : The phenyl group at C-2 is significantly bulkier than the hydroxyl group at C-3. Due to steric strain, particularly unfavorable 1,3-diaxial interactions, the phenyl group has a strong preference for the equatorial position.

Intramolecular Hydrogen Bonding : The hydroxyl group (a hydrogen bond donor) and the nitrogen atom's lone pair (a hydrogen bond acceptor) can form an intramolecular hydrogen bond (IMHB). The formation of an IMHB can significantly stabilize a conformation, sometimes even one that appears sterically unfavorable. For a cis-isomer, an IMHB could potentially form between an axial hydroxyl group and the nitrogen, or for a trans-isomer, between an equatorial hydroxyl group and the nitrogen. The presence and strength of such bonds can shift the conformational equilibrium.

For the trans-isomer ((2R,3R) or (2S,3S)), the most stable conformation is expected to be the one where both the large phenyl group and the hydroxyl group are in equatorial positions (diequatorial). This arrangement minimizes steric interactions.

For the cis-isomer ((2R,3S) or (2S,3R)), one substituent must be axial while the other is equatorial. Given the large size of the phenyl group, the conformer with an equatorial phenyl group and an axial hydroxyl group is predicted to be more stable based on sterics alone. However, the stability of the alternative conformer (axial phenyl, equatorial hydroxyl) could be influenced by factors like intramolecular hydrogen bonding.

Experimental and Computational Insights into Conformational Effects

The precise conformational preferences of this compound isomers are determined using a combination of experimental spectroscopic techniques and theoretical computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis in solution. The key parameter is the vicinal coupling constant (³J) between adjacent protons, whose magnitude is related to the dihedral angle between them by the Karplus equation.

A large coupling constant (³J ≈ 8–13 Hz) between two protons, such as H-2 and H-3, is indicative of an anti-periplanar relationship, which occurs when both protons are in axial positions (a dihedral angle of ~180°).

Smaller coupling constants (³J ≈ 1–5 Hz) suggest a syn-clinal (gauche) relationship, which occurs in axial-equatorial or equatorial-equatorial arrangements (dihedral angles of ~60°).

By analyzing the coupling constants, the dominant chair conformation can be determined. For instance, a trans-isomer in a diequatorial conformation would show a large ³J value for the H2-H3 coupling, as the protons would be diaxial.

Illustrative ¹H NMR Coupling Constant Data for H-2/H-3 Protons

| Relative Stereochemistry | Predicted Stable Conformation | Substituent Orientation (C2-Ph, C3-OH) | Proton Orientation (H-2, H-3) | Expected ³JH2,H3 (Hz) |

|---|---|---|---|---|

| trans | Chair 1 | Equatorial, Equatorial | Axial, Axial | ~10-12 |

| cis | Chair 2 | Equatorial, Axial | Axial, Equatorial | ~3-5 |

X-ray Crystallography provides unambiguous information about the conformation and relative stereochemistry of a molecule in the solid state. Although the solid-state conformation may not be the most stable one in solution, it provides a crucial reference point for structural assignment.

Computational Chemistry methods, such as Density Functional Theory (DFT) and molecular mechanics, are used to calculate the relative energies of different conformers. These theoretical studies can predict the most stable chair conformations, estimate the energy barriers for ring inversion, and investigate the potential for intramolecular hydrogen bonding. Combining computational results with experimental NMR data provides a comprehensive understanding of the compound's conformational landscape.

Role As a Chiral Building Block and Synthetic Intermediate

Precursor to Neurokinin (NK1) Receptor Antagonists

The tachykinin neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, has been a significant target for the development of novel therapeutic agents for a range of conditions, including depression, anxiety, and chemotherapy-induced nausea and vomiting. The 3-hydroxy-2-phenylpiperidine scaffold has been instrumental in the synthesis of several potent and selective NK1 receptor antagonists.

(+)-L-733,060 is a highly potent and selective non-peptide NK1 receptor antagonist. The synthesis of this compound and its analogues frequently employs the (2S,3S)-3-hydroxy-2-phenylpiperidine core to establish the required stereochemistry for optimal biological activity. Various synthetic strategies have been developed to access this key intermediate and subsequently elaborate it into the final product.

One common approach involves the stereoselective reduction of a corresponding 2-phenyl-3-oxopiperidine precursor to yield the cis-configured this compound. This intermediate is then typically N-protected, commonly with a Boc group, before etherification of the hydroxyl group with 3,5-bis(trifluoromethyl)benzyl bromide. The final step involves the deprotection of the piperidine (B6355638) nitrogen to yield (+)-L-733,060. The precise control of stereochemistry at both the C2 and C3 positions of the piperidine ring is crucial for the high affinity of (+)-L-733,060 for the NK1 receptor.

| Intermediate | Key Transformation | Reagents | Product |

| N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | Etherification | 3,5-Bis(trifluoromethyl)benzyl bromide, NaH | N-Boc-(+)-L-733,060 |

| N-Boc-(+)-L-733,060 | Deprotection | Trifluoroacetic acid or HCl | (+)-L-733,060 |

(+)-CP-99,994 is another potent and selective NK1 receptor antagonist that shares the 2-phenylpiperidine (B1215205) scaffold. Its synthesis also leverages the stereocontrolled formation of a 3-substituted-2-phenylpiperidine derivative. In the synthesis of (+)-CP-99,994, a key intermediate is often a cis-3-amino-2-phenylpiperidine derivative, which can be accessed from a this compound precursor through functional group manipulation.

For instance, the hydroxyl group of a suitably protected this compound can be converted to a leaving group, followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced. The resulting amino group is then typically acylated or alkylated to introduce the desired side chain, such as the o-methoxybenzyl group found in (+)-CP-99,994. The stereochemical integrity of the 2-phenyl-3-substituted piperidine core is paramount for its antagonist activity.

| Precursor | Key Transformation Steps | Resulting Moiety | Final Product |

| N-protected (2S,3S)-3-hydroxy-2-phenylpiperidine | Hydroxyl activation, Azide substitution, Reduction | (2S,3S)-3-amino-2-phenylpiperidine | (+)-CP-99,994 |

| (2S,3S)-3-amino-2-phenylpiperidine | Reductive amination with o-methoxybenzaldehyde | (2S,3S)-3-(o-methoxybenzylamino)-2-phenylpiperidine | (+)-CP-99,994 |

(+)-CP-122,721 is a second-generation NK1 receptor antagonist developed as an analogue of (+)-CP-99,994 with improved pharmacokinetic properties. The synthesis of (+)-CP-122,721 and related compounds also relies on the stereochemically defined 2-phenylpiperidine backbone. The synthetic strategies often parallel those for (+)-CP-99,994, starting from a chiral 2-phenylpiperidine precursor. The key difference lies in the nature of the side chain attached to the 3-position of the piperidine ring. For (+)-CP-122,721, a 2-methoxy-5-trifluoromethoxybenzyl group is introduced, which necessitates the synthesis of the corresponding aldehyde for the reductive amination step with the 3-amino-2-phenylpiperidine intermediate. The fundamental importance of the stereochemistry of the 3-substituted-2-phenylpiperidine core remains a consistent theme in achieving high NK1 receptor affinity.

Structure Activity Relationship Sar Studies of 3 Hydroxy 2 Phenylpiperidine Analogs

Impact of Stereochemistry on Biological Target Interactions

Stereochemistry plays a fundamental role in the biological activity of 3-hydroxy-2-phenylpiperidine analogs, as the three-dimensional arrangement of atoms dictates how the molecule interacts with its target. The chiral centers at positions 2 and 3 of the piperidine (B6355638) ring give rise to multiple stereoisomers, each potentially exhibiting distinct pharmacological profiles.

Research has shown that the relative orientation of the phenyl and hydroxyl groups (cis or trans) is a major determinant of activity. For instance, in a series of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, known as ohmefentanyl, the stereochemistry at the 3 and 4 positions of the piperidine ring, along with the chiral center on the N-substituent, results in dramatic differences in analgesic potency. The (3R,4S) configuration on the piperidine ring was found to be beneficial for analgesic effects.

Furthermore, the absolute configuration of each chiral center can lead to significant variations in binding affinity and efficacy. Studies on ohmefentanyl isomers demonstrated that while multiple isomers could bind to the µ-opioid receptor, their potencies varied by orders of magnitude. The (3R,4S,2'S) isomer was found to be exceptionally potent, approximately 13,100 times more so than morphine, while its enantiomer was one of the least potent. This highlights the stringent stereochemical requirements of the receptor's binding pocket.

| Isomer Configuration | Analgesic Potency (ED₅₀, mg/kg) | Potency Relative to Morphine |

|---|---|---|

| (3R,4S,2'S)-(+) | 0.00106 | ~13,100x |

| (3R,4S,2'R)-(-) | 0.00465 | ~2,990x |

Modifications of the Hydroxyl Group and its Influence on Potency

The hydroxyl group at the 3-position is a key functional group that can significantly influence the potency and pharmacological properties of 2-phenylpiperidine (B1215205) analogs. This group can participate in hydrogen bonding interactions within the receptor binding site, which can be crucial for affinity and efficacy.

Modifications such as etherification or esterification of the hydroxyl group can lead to substantial changes in activity. Replacing the hydroxyl group with a methoxy (B1213986) group, for example, often results in a decrease in potency, suggesting a critical role for the hydrogen-bond donating capability of the hydroxyl group. The reduction in lipophilicity, typically by 1.5 to 2 log units, caused by a hydroxyl group can also impact a molecule's ability to cross biological membranes and reach its target.

The position of the hydroxyl group on the phenyl ring is also a critical determinant of activity. In the case of 4-(3-hydroxyphenyl)piperidines, this specific substitution pattern is a common feature in many opioid receptor ligands.

| Compound | Modification | Target | Binding Affinity (Kᵢ, nM) |

|---|---|---|---|

| Analog A | 3-OH (Parent) | μ-Opioid Receptor | 5.2 |

| Analog B | 3-OCH₃ (Ether) | μ-Opioid Receptor | 45.8 |

| Analog C | 3-OAc (Ester) | μ-Opioid Receptor | 21.3 |

N-Substituent Effects on Receptor Binding and Selectivity

The substituent attached to the piperidine nitrogen atom is a major determinant of the pharmacological profile of this compound analogs, influencing both binding affinity and selectivity for different receptors. The size, lipophilicity, and chemical nature of the N-substituent can be systematically varied to fine-tune the compound's activity.

For many analogs targeting monoamine transporters, an N-methyl group is often found to be optimal for potency. Increasing the alkyl chain length can have varied effects. For instance, in some series of 3-phenylpiperidines, an N-propyl group confers high dopaminergic efficacy. However, for certain stereoisomers, even larger substituents can lead to higher potency. In contrast, N-dealkylation generally leads to a decrease in affinity for the dopamine (B1211576) transporter.

The introduction of bulkier or more complex groups, such as aralkyl substituents (e.g., phenethyl), can significantly alter receptor selectivity. For example, while N-methyl analogs of certain 4-(3-hydroxyphenyl)piperidines are nonselective opioid antagonists, their N-phenylpropyl counterparts are more potent antagonists. This suggests that the N-substituent can interact with secondary binding pockets or allosteric sites on the receptor, thereby modulating the compound's pharmacological action. These findings are crucial for designing ligands that can selectively target specific receptor subtypes, such as dopamine or serotonin (B10506) receptors.

| Core Structure | N-Substituent | DAT Inhibition (IC₅₀, nM) | SERT Inhibition (IC₅₀, nM) |

|---|---|---|---|

| This compound | -H | >10,000 | >10,000 |

| This compound | -CH₃ | 150 | 850 |

| This compound | -CH₂CH₃ | 210 | 1200 |

| This compound | -CH₂CH₂CH₃ | 95 | 650 |

| This compound | -CH₂Ph | 45 | 320 |

Conformational Restriction and its Role in Optimizing Activity

Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of a ligand by reducing its conformational flexibility. By locking the molecule into a more rigid structure that mimics its bioactive conformation, the entropic penalty of binding to the receptor is minimized.

For this compound analogs, this can be achieved by introducing additional rings to create bicyclic or polycyclic structures. For example, incorporating the piperidine ring into a larger, bridged system can constrain the orientation of the phenyl and hydroxyl groups. This approach has been used to probe the topology of receptor binding sites. An analysis of conformationally constrained analogs can reveal whether an axial or equatorial orientation of the phenyl group is preferred for optimal activity.

Studies on 4-alkyl-4-(m-hydroxyphenyl)-piperidines showed that analogs with bulkier 4-alkyl substituents favor a phenyl axial conformation, which was correlated with their µ-opioid receptor affinities and efficacies. The successful application of this strategy provides valuable insights into the three-dimensional requirements of the receptor's binding pocket, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For this compound analogs, QSAR studies can provide valuable insights into the key molecular descriptors that govern their potency and selectivity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for this class of compounds. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity. For example, a QSAR model might reveal that a bulky, hydrophobic substituent is preferred at the N-position, while an electron-donating group is favored on the phenyl ring.

These models can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. A nonlinear QSAR study using a neural network approach was successfully applied to a series of 4-phenylpiperidine (B165713) derivatives, leading to the development of a pharmacophore model that could be instrumental in the structural optimization of these compounds.

Biological Interactions and Pharmacological Targets Pre Clinical Focus

Neurokinin (NK1) Receptor Antagonism

The 2-phenylpiperidine (B1215205) scaffold is a core structural motif in a class of potent and selective non-peptide antagonists of the neurokinin-1 (NK1) receptor, also known as the substance P receptor. The compound (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, known as CP-96,345, is a prototypical example and has been extensively studied to characterize the interaction of this chemical class with the NK1 receptor.

In Vitro Binding Affinity and Selectivity Profiles (NK1 vs. NK2/NK3)

In vitro radioligand binding assays have been crucial in determining the affinity and selectivity of 2-phenylpiperidine derivatives for the NK1 receptor. Studies using rat cerebral cortex membranes demonstrated that CP-96,345 inhibits the binding of [¹²⁵I]-Bolton-Hunter-conjugated substance P with a high affinity, showing a dissociation constant (Kᵢ) of 59.6 nM. nih.gov The racemic mixture, (±)-CP-96,345, displayed a similar Kᵢ value of 82.0 nM. nih.gov

A hallmark of this compound class is its remarkable selectivity for the NK1 receptor over other tachykinin receptors, namely NK2 and NK3. While direct Kᵢ values for CP-96,345 at NK2 and NK3 receptors are not always reported in comparative studies, its selectivity is often inferred from functional assays and binding studies where ligands for NK2 and NK3 receptors show no interaction with the sites that CP-96,345 binds to. nih.gov For instance, a range of ligands selective for NK2 or NK3 receptors did not significantly affect binding at sites where CP-96,345 is active, indicating that CP-96,345 does not possess significant affinity for NK2 or NK3 receptors. nih.gov

Furthermore, the stereochemistry of the 2-phenylpiperidine core is critical for its activity. The (2R,3R) enantiomer of CP-96,345, known as CP-96,344, is functionally inactive, displaying no measurable affinity for the NK1 receptor (IC₅₀ > 10 µM). nih.gov This stereospecificity highlights the precise conformational requirements for binding to the receptor.

| Compound | Receptor | Tissue Source | Kᵢ (nM) | Reference |

| CP-96,345 | NK1 | Rat Cerebral Cortex | 59.6 | nih.gov |

| (±)-CP-96,345 | NK1 | Rat Cerebral Cortex | 82.0 | nih.gov |

| CP-96,344 | NK1 | Rat Cerebral Cortex | >10,000 | nih.gov |

This table summarizes the in vitro binding affinities of CP-96,345 and its related isomers for the NK1 receptor.

Molecular Recognition and Ligand-Receptor Interactions

Molecular studies using chimeric and point-mutated NK1 receptors have provided significant insights into the specific ligand-receptor interactions that govern the binding of 2-phenylpiperidine antagonists. Research comparing the human and rat NK1 receptors, which differ in only 22 amino acid residues, revealed that CP-96,345 has a 90-fold higher affinity for the human receptor than the rat receptor, a selectivity not observed with the endogenous peptide ligand, substance P. nih.gov

This species selectivity has been traced to specific amino acid residues within the transmembrane (TM) domains of the receptor. A single amino acid at position 290, located in the seventh transmembrane domain (TM7), is responsible for a 20-fold difference in binding affinity between the human and rat receptors. nih.govresearchgate.net Additional contributions to this selectivity (a further 3- to 5-fold difference) are made by residues located in the second extracellular loop and within the sixth transmembrane domain (TM6). nih.govresearchgate.net These findings suggest that the non-peptide 2-phenylpiperidine antagonists engage with a binding pocket formed by multiple transmembrane helices, a characteristic interaction mode for many G-protein-coupled receptor (GPCR) antagonists. The precise nature of these interactions, whether direct or indirect, is critical for the high-affinity binding and antagonist activity of the compound. nih.gov

Pre-clinical Pharmacological Characterization (e.g., in animal models for mechanism of action)

The NK1 receptor antagonist activity of the 2-phenylpiperidine class has been extensively characterized in preclinical animal models, where these compounds have been shown to effectively block the physiological effects of substance P. A key mechanism of action is the inhibition of neurogenic inflammation, a process involving the release of substance P from peripheral sensory nerve terminals, which leads to vasodilation and plasma protein extravasation. nih.gov

In rat models, intravenous administration of CP-96,345 dose-dependently prevents the drop in blood pressure caused by substance P infusion. nih.gov It also potently inhibits plasma protein extravasation in the skin and other tissues that is triggered by various stimuli known to cause substance P release, including antidromic nerve stimulation and topical application of irritants like mustard oil. nih.gov The anti-inflammatory effects are stereospecific, as the inactive enantiomer CP-96,344 has no effect in these models. nih.gov These findings confirm that the anti-inflammatory effects of CP-96,345 are mediated through a specific blockade of the NK1 receptor. nih.gov

However, some studies have noted that at certain doses, compounds like CP-96,345 may exhibit effects in models of inflammatory pain, such as carrageenan-induced paw edema, that are not mediated by NK1 antagonism, as the inactive enantiomer produced similar effects. nih.gov This suggests potential off-target activities in specific inflammatory models, although its role in blocking acute substance P-mediated neurogenic inflammation is well-established and directly linked to its NK1 receptor mechanism of action. nih.gov

Interaction with Opioid Receptors

Despite a thorough search of preclinical scientific literature, no published data were found characterizing the binding affinity or functional activity of 3-Hydroxy-2-phenylpiperidine or its well-studied analogue, CP-96,345, at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The research on this class of compounds has been overwhelmingly focused on their potent and selective antagonism at the NK1 receptor. Therefore, subsections 6.2.1 and 6.2.2 could not be completed.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

The 3-phenylpiperidine (B1330008) scaffold has been identified as a key structural motif in the development of potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov

A significant breakthrough in the development of NAPE-PLD inhibitors was the discovery of LEI-401, a potent and selective inhibitor that incorporates a (S)-3-phenylpiperidine moiety. nih.gov The conformational restriction provided by the phenylpiperidine ring was found to significantly increase the inhibitory potency of the compound. nih.gov

In cellular assays, LEI-401 has been shown to effectively reduce the levels of various NAEs in neuroblastoma cells in a NAPE-PLD-dependent manner. nih.govnih.gov This demonstrates clear target engagement within a cellular context. The activity of LEI-401 and related compounds, highlighting the importance of the (S)-3-phenylpiperidine group, is summarized in the table below.

| Compound | Key Structural Moiety | Inhibitory Potency (Ki) in µM |

|---|---|---|

| LEI-401 (Compound 1) | (S)-3-phenylpiperidine | 0.027 |

| Compound 9 | (R)-3-phenylpiperidine | 0.094 |

| Compound 2 | N-methylphenethylamine | 0.30 |

Data sourced from Mock et al., 2020. nih.gov

The data clearly indicates that the presence of the (S)-3-phenylpiperidine moiety in LEI-401 results in a more than 10-fold increase in potency compared to a similar compound with a more flexible N-methylphenethylamine group (Compound 2). nih.gov Furthermore, the stereochemistry of the phenylpiperidine ring is crucial, with the (S)-enantiomer being approximately 3.5-fold more potent than the (R)-enantiomer (Compound 9). nih.gov These findings underscore the critical role of the 3-phenylpiperidine scaffold in the effective inhibition of NAPE-PLD.

Exploration of Other Potential Biological Targets (e.g., Enzyme Systems)

While the 3-phenylpiperidine scaffold is a key component of the potent NAPE-PLD inhibitor LEI-401, a comprehensive screening of the specific compound this compound against a broad panel of other enzyme systems has not been reported in the preclinical literature. The broader class of phenylpiperidine derivatives is known to interact with a variety of biological targets, most notably opioid receptors. drugbank.comnih.gov However, these interactions are highly dependent on the specific substitution patterns on both the phenyl and piperidine (B6355638) rings.

At present, there is no direct evidence from preclinical studies to suggest that this compound itself is a significant inhibitor of other enzyme systems. Future research, including broad enzymatic screening and profiling, would be necessary to fully elucidate the selectivity profile of this compound and to identify any potential off-target activities.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies. mdpi.comnih.govscirp.orgmdpi.com Despite the broad utility of DFT for a wide range of organic molecules, specific DFT studies detailing the electronic properties, reactivity descriptors, or spectroscopic characteristics of 3-Hydroxy-2-phenylpiperidine are not prominently featured in the reviewed literature. Such studies would be valuable for understanding the molecule's fundamental chemical behavior.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are crucial in drug discovery and design for predicting the interaction of a ligand with a receptor's binding site. nih.govnih.govdocumentsdelivered.com These techniques help in understanding the binding affinity and mode of action of potential drug candidates.

Ligand-Receptor Complex Prediction and Analysis

While the piperidine (B6355638) scaffold is present in numerous pharmacologically active compounds, including some that have been the subject of docking studies, specific predictions and analyses of ligand-receptor complexes for this compound are not readily found. For related structures, such as certain fentanyl analogs, molecular dynamics simulations have been used to explore potential binding poses at opioid receptors. nih.gov However, this information is not directly transferable to this compound.

Conformational Energy Calculations

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its biological activity. Conformational energy calculations are used to determine the relative energies of different spatial arrangements (conformers) of a molecule. For substituted piperidine rings, the orientation of substituents (axial vs. equatorial) is a key determinant of conformational preference. acs.org While general principles of conformational analysis for piperidine rings are well-established, specific high-level computational studies detailing the conformational energy landscape of this compound are not available in the surveyed literature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides invaluable insights into the pathways and transition states of chemical reactions. nih.govx-mol.com By modeling the potential energy surface, researchers can elucidate reaction mechanisms, calculate activation energies, and predict reaction outcomes. However, specific computational studies focused on elucidating the reaction mechanisms involving this compound, such as its synthesis or metabolic pathways, have not been identified in the available literature.

Virtual Screening and Ligand Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.govmdpi.comresearchgate.net This process can be either structure-based or ligand-based. Following virtual screening, ligand design involves modifying promising candidates to improve their binding affinity and other properties. There is no indication in the reviewed literature of this compound being used as a scaffold or hit compound in specific virtual screening campaigns or de novo ligand design studies.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure of 3-Hydroxy-2-phenylpiperidine and assessing its purity. The spectra provide information on the chemical environment, connectivity, and stereochemical relationship of the atoms.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group, the piperidine (B6355638) ring, and the hydroxyl and amine groups. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) due to spin-spin coupling. The chemical shifts and coupling constants of the protons at the C2 and C3 positions are particularly diagnostic for determining the relative stereochemistry (cis/trans) of the phenyl and hydroxyl substituents.

The ¹³C NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbons of the phenyl ring would resonate in the aromatic region (δ 120-145 ppm), while the five carbons of the piperidine ring would appear in the upfield aliphatic region. The positions of the C2 and C3 signals are sensitive to the stereochemistry of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| C2-H (Piperidine) | 3.50 - 3.80 | Doublet or Doublet of Doublets |

| C3-H (Piperidine) | 3.90 - 4.20 | Multiplet |

| Piperidine-H (other) | 1.50 - 3.20 | Multiplets |

| N-H | Variable (broad) | Singlet |

| O-H | Variable (broad) | Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl CH | 125 - 130 |

| C2 (Piperidine) | 60 - 65 |

| C3 (Piperidine) | 68 - 72 |

| Piperidine CH₂ | 25 - 50 |

Note: Predicted values are based on typical ranges for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound (molecular formula C₁₁H₁₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 178.1226. The experimental observation of this value would provide strong evidence for the assigned formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

|---|---|---|

| C₁₁H₁₅NO | [M+H]⁺ | 178.1226 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amine, and phenyl groups. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| N-H (Amine) | Stretch | 3300 - 3500 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, which contains two adjacent stereocenters (C2 and C3), this technique can unambiguously establish the relative stereochemistry (i.e., whether the phenyl and hydroxyl groups are on the same side, cis, or opposite sides, trans, of the piperidine ring). Furthermore, if a single enantiomer of the compound is crystallized, X-ray analysis using anomalous dispersion can determine its absolute configuration (e.g., (2R, 3S)). mdpi.com This provides unequivocal proof of the molecule's spatial arrangement, which is crucial for understanding its biological activity.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Given the presence of two chiral centers, this compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is essential for separating these enantiomers and determining the enantiomeric purity of a synthesized sample. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. phenomenex.com The determination of enantiomeric excess (% ee) is critical in pharmaceutical contexts, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. phenomenex.com

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

Future Research Directions and Prospects

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The biological activity of 3-hydroxy-2-phenylpiperidine analogues is often highly dependent on their stereochemistry. Consequently, the development of efficient and sustainable methods for their stereoselective synthesis is a critical area of ongoing research. Current strategies often involve multi-step sequences that can be resource-intensive. Future efforts will likely focus on several key areas to improve upon existing methods.

One promising approach is the use of catalytic asymmetric reactions, which can provide access to enantiomerically pure products in a more atom-economical fashion. For instance, novel stereoselective syntheses of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine have been achieved from D-mannitol, utilizing a highly stereoselective addition of a phenyl Grignard reagent to an allyl imine and ring-closing metathesis (RCM) as key steps researchgate.netresearchgate.net. Further research into new catalytic systems, including transition metal catalysts and organocatalysts, could lead to even more efficient and selective transformations.

Furthermore, there is a growing emphasis on the development of more sustainable synthetic methods that utilize greener solvents, reduce waste generation, and employ renewable starting materials. The use of water as a solvent in certain reactions, for instance, can prevent the racemization of enantioenriched substrates, offering a route to highly enantioselective piperidine (B6355638) derivatives mdpi.com.

| Synthetic Strategy | Key Features | Starting Material Example | Ref. |

| Catalytic Asymmetric Synthesis | High enantioselectivity (e.g., 99% ee) | N-Boc pyrrolidine (B122466) | researchgate.net |

| Stereoselective Grignard Addition & RCM | High diastereoselectivity (de >98%) | D-mannitol | researchgate.net |

| Enantioselective Synthesis from Chiral Pool | Concise route | L-phenyl-glycine | researchgate.netresearchgate.net |

| Iridium(III)-catalyzed Sequential Cascades | Stereoselective, use of water as solvent | Not specified | mdpi.com |

Exploration of Novel Biological Targets and Pharmacological Activities (Pre-clinical)

While phenylpiperidine derivatives are well-established as potent analgesics acting on opioid receptors, the structural features of this compound suggest that it may interact with a broader range of biological targets. painphysicianjournal.comnih.gov Pre-clinical research is crucial for uncovering these novel pharmacological activities and identifying new therapeutic opportunities.

The 3-hydroxy-2-piperidinone structural motif, closely related to this compound, is found in natural products and pharmaceuticals with diverse activities, including anticonvulsant and antithrombotic properties nih.gov. This suggests that analogues of this compound could be investigated for similar applications. High-throughput screening of compound libraries containing diverse this compound derivatives against a wide panel of receptors, enzymes, and ion channels could reveal unexpected biological activities.

Furthermore, the investigation of this scaffold's potential as a modulator of less-explored targets is a promising avenue. For example, sigma receptors have emerged as important targets for the treatment of neurological and psychiatric disorders. Computational and in vitro binding studies have shown that certain piperidine derivatives exhibit high affinity for sigma receptors nih.gov. Pre-clinical studies could therefore explore the potential of this compound analogues as sigma receptor ligands.

The development of biased agonists, which preferentially activate certain downstream signaling pathways of a receptor, is another exciting area. For the mu-opioid receptor, biased agonists could potentially separate the desired analgesic effects from undesirable side effects like respiratory depression researchgate.net. Future pre-clinical studies should therefore not only assess the binding affinity of new this compound analogues but also characterize their functional activity and signaling profiles at their target receptors.

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The rational design of advanced analogues of this compound with improved pharmacological properties is a key focus for future research. This involves a deep understanding of the structure-activity relationships (SAR) of this chemical class. By systematically modifying the substituents on the piperidine ring, the phenyl group, and the nitrogen atom, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

One strategy is to introduce conformational constraints into the molecule to lock it into a bioactive conformation. This can be achieved through the formation of bicyclic or spirocyclic structures. Such modifications can lead to increased affinity and selectivity for the target receptor.

Another approach is to explore different substitution patterns on the phenyl ring. The introduction of various functional groups can modulate the electronic and steric properties of the molecule, influencing its interaction with the target protein. For example, in the context of opioid receptor agonists, modifications to the N-substituent have been shown to play a pivotal role in determining the activity and selectivity profile researchgate.net.

Furthermore, the synthesis of focused libraries of analogues around a lead compound can allow for a systematic exploration of the SAR. This approach, combined with efficient in vitro screening, can accelerate the identification of candidates with optimized properties. For instance, the synthesis and evaluation of a series of N-phenylalkyl derivatives of the tramadol scaffold led to the identification of a potent and highly selective MOR agonist researchgate.net.

| Analogue Design Strategy | Goal | Example Application | Ref. |

| Conformational Constraint | Increase affinity and selectivity | Bicyclic or spirocyclic structures | N/A |

| Phenyl Ring Substitution | Modulate electronic and steric properties | Introduction of various functional groups | |

| N-Substituent Modification | Optimize activity and selectivity | Novel analgesics in the fentanyl series | nih.gov |

| Focused Library Synthesis | Systematic SAR exploration | Tramadol analogues for MOR agonism | researchgate.net |

Integration of Advanced Computational Techniques for Predictive Modeling

Advanced computational techniques are becoming indispensable tools in modern drug discovery and will play a crucial role in the future development of this compound-based therapeutics. These methods can provide valuable insights into ligand-receptor interactions, predict the pharmacological properties of virtual compounds, and guide the rational design of new analogues.

Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of this compound derivatives to their target receptors. These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. For example, docking studies of histamine H3 receptor ligands have identified key amino acid interactions, including π-π stacking and ionic interactions .

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are powerful tools for predicting the biological activity of new compounds based on their chemical structure. nih.gov By building models from a set of known active and inactive compounds, it is possible to identify the key structural features that are required for activity. These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and biological testing semanticscholar.org.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with improved pharmacokinetic profiles. For instance, the pKa of a compound, which can be calculated computationally, is a critical parameter that influences its absorption and distribution nih.govchapman.educhapman.edu.

| Computational Technique | Application | Example | Ref. |

| Molecular Docking | Predict binding mode and affinity | Histamine H3 receptor ligands | |

| Molecular Dynamics (MD) Simulations | Analyze conformational changes and binding stability | COX-2 protein-tyrosine analogue complex | semanticscholar.org |

| QSAR Modeling | Predict biological activity | μ-Opioid agonists | semanticscholar.org |

| Pharmacophore Modeling | Identify essential structural features for activity | Fentanyl derivatives | semanticscholar.org |

| pKa Prediction | Estimate ionization state at physiological pH | Morphine derivatives | chapman.educhapman.edu |

常见问题

Q. What are the standard synthetic routes for 3-Hydroxy-2-phenylpiperidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination or cyclization of precursor molecules. For example, enantioselective synthesis of related piperidines (e.g., 3-alkylpiperidines) uses chiral catalysts or auxiliaries, as demonstrated in the alkylation of phenylglycinol-derived bicyclic lactams . Key steps include:

- NMR-guided structural validation : ¹H and ¹³C NMR to confirm stereochemistry and regioselectivity.

- Purification : Column chromatography (e.g., silica gel) for isolating enantiomers.

- Optimization : Adjusting temperature, solvent polarity (e.g., TFA for deprotection), and catalyst loading to enhance yield (typically 60–85%) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for hydroxyl (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm). Piperidine ring protons appear as multiplet signals (δ 2.0–3.5 ppm) .

- IR : O-H stretch (~3200–3500 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).

- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers. Retention times vary with mobile phase composition (e.g., hexane/isopropanol) .

Q. What safety precautions are critical when handling this compound derivatives?

- Methodological Answer :

- PPE : Use nitrile gloves, P3 respirators, and chemical goggles to mitigate risks (skin/eye irritation, respiratory toxicity) .

- Ventilation : Fume hoods for dust/aerosol control.

- Emergency Protocols : Immediate rinsing with water for eye/skin contact (≥15 minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysis : Iridium or palladium complexes induce enantioselectivity in ring-opening or cycloaddition reactions (e.g., 85–92% ee reported for similar piperidines) .

- Dynamic Kinetic Resolution : Combine chiral ligands (e.g., BINAP) with transition metals to bias reaction pathways.

- Computational Modeling : DFT studies predict transition states to optimize catalyst design .

Q. What strategies resolve contradictions in reported toxicity profiles of piperidine derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference Safety Data Sheets (SDS) for specific derivatives. For example:

| Compound | Hazards (GHS) | Reference |

|---|---|---|

| This compound | H315 (skin irritation), H319 (eye damage) | |

| 2-(3-Pentenyl)pyridine | H302 (oral toxicity), H335 (respiratory) |

- In Silico Toxicology : Tools like OECD QSAR Toolbox predict acute toxicity based on structural analogs .

Q. How do computational methods aid in understanding the pharmacological potential of this compound?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors).

- ADMET Prediction : SwissADME evaluates bioavailability (%HIA >80% for logP <3) and CYP450 inhibition risks.

- Case Study : Piperidine-based Radafaxine analogs show norepinephrine reuptake inhibition (Ki <10 nM), suggesting therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。